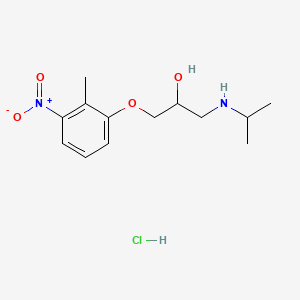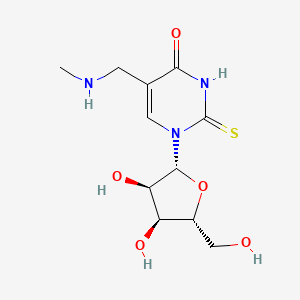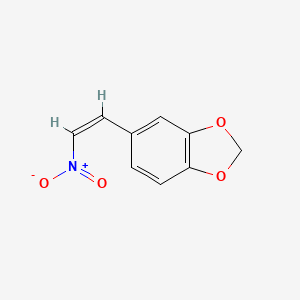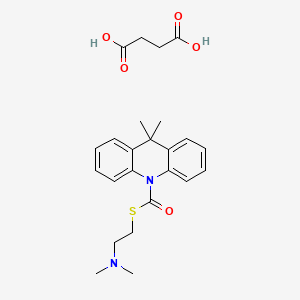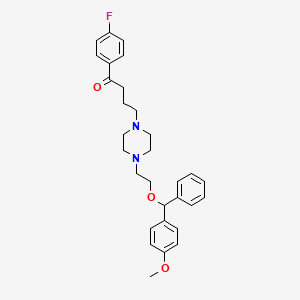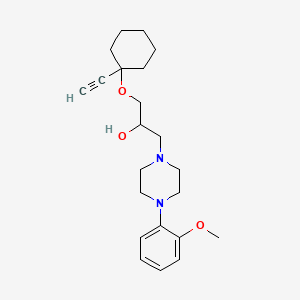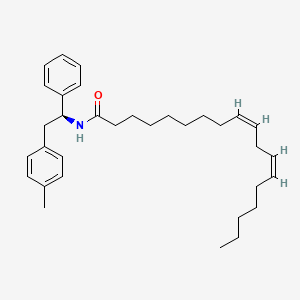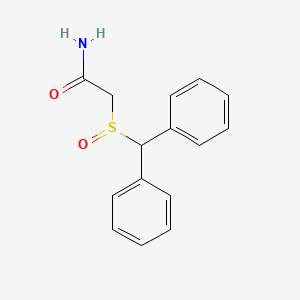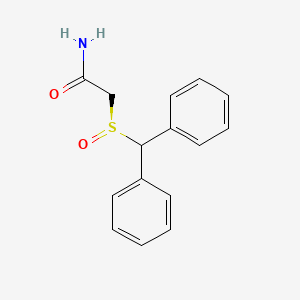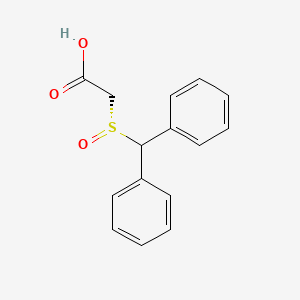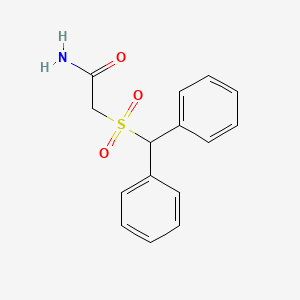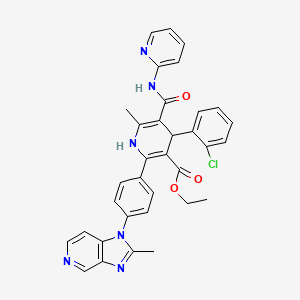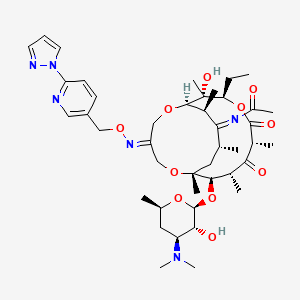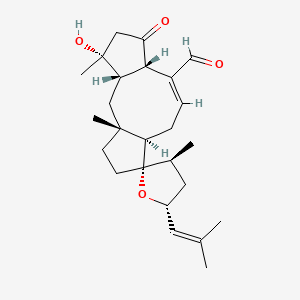
Ophiobolin A
Vue d'ensemble
Description
Ophiobolin A is a fungal metabolite that is toxic to many crops and has been found to have antimicrobial and anticancer activity . It is a sesterterpenoid phytotoxin isolated from cochliobolus heterostrophus . It is also a calmodulin antagonist and inhibitor of big conductance Ca2±activated K+ channel (BKCa) activity .
Synthesis Analysis
The total synthesis of Ophiobolin A involves several steps. One of the key steps is the dehydrogenation at the site of C16 and C17 of both ophiobolin F and ophiobolin C, catalyzed by an unclustered oxidase OblC Au .Molecular Structure Analysis
Ophiobolins are characterized by a tricyclic 5-8-5 ring system derived from head-to-tail linkages of five isoprene units . The hydroxy group at C3 and an aldehyde at C21, as well as the A/B-cis ring structure, are indispensable for the strong activity of the ophiobolins .Chemical Reactions Analysis
Ophiobolin A reacts with the ethanolamine head group of phosphatidylethanolamine (PE) in human cells to form pyrrole-containing covalent cytotoxic adducts . These adducts lead to lipid bilayer destabilization .Physical And Chemical Properties Analysis
Ophiobolin A is a solid substance that is white to beige in color . It is stored at a temperature of -20°C and protected from light . Its empirical formula is C25H36O4 and its molecular weight is 400.55 .Applications De Recherche Scientifique
1. Broad Spectrum of Biological and Pharmacological Activities
Ophiobolin A, along with other ophiobolins, demonstrates a wide range of biological and pharmacological properties. Initially identified as phytotoxins, they exhibit activities like phytotoxic, antimicrobial, nematocidal, cytotoxic, anti-influenza, and inflammation-promoting activities. These compounds are especially notable for their anti-proliferative effects against various cancer cell lines, multidrug-resistant cells, and cancer stem cells. This makes them promising candidates for drug development. However, the pharmacological mechanism of ophiobolins, including Ophiobolin A, necessitates further investigation (Tian, Deng, & Hong, 2017).
2. Impact on Cellular Processes
Ophiobolin A affects various cellular processes. Studies have shown that at low concentrations, it can arrest the cell cycle and alter the intracellular partitioning of glutathione between nuclei and cytoplasm. Such effects are significant as they provide insights into the mechanism of Ophiobolin A as a cell cycle inhibitor and underscore the importance of nuclear glutathione in cell division regulation (Locato et al., 2015).
3. Anti-Cancer Properties
Ophiobolin A exhibits notable anti-cancer properties. It has been shown to induce G1 arrest in cancer cells, affecting signaling pathways like AKT/GSK3β/Cyclin D1. Such findings are crucial as they offer a theoretical basis for the therapeutic use of Ophiobolin A in cancer treatment. In vivo studies also demonstrate that Ophiobolin A can suppress tumor growth with minimal toxicity (Lv et al., 2015).
4. Interaction with Calmodulin
Ophiobolin A interacts with calmodulin, a protein integral to calcium signaling in cells. This interaction leads to the inhibition of calmodulin-activated cyclic nucleotide phosphodiesterase, suggesting a potential mechanism for the phytotoxic action of Ophiobolin A (Leung, Taylor, Wang, & Tipton, 1984).
5. Influence on Metabolism and Apoptosis in Cancer Cells
Research has indicated that Ophiobolin A induces autophagy and activates the mitochondrial pathway of apoptosis in cancer cells. This property of Ophiobolin A is significant for its potential use as an anti-cancer agent, especially in melanoma, a cancer type known for its resistance to chemical treatments (Rodolfo et al., 2016).
6. Involvement in Sesterterpene Biosynthesis
Ophiobolin A is a sesterterpene, and its biosynthesis involves multiple gene clusters. This discovery is crucial for understanding the production of such complex natural products and could aid in the biotechnological production of Ophiobolin A and similar compounds (Chai et al., 2016).
ConclusionOphiobolin A's diverse scientific applications, particularly in the fields of cancer research and cellular biology, highlight its potential as a significant natural compound in pharmaceutical research. Its ability to affect cell cycle progression, interact with specific proteins, and induce apoptosis in cancer cells, alongside its biosynthetic complexity, make it a subject of ongoing
7. Sesterterpene Biosynthesis Gene Clusters
The biosynthesis of sesterterpenes like Ophiobolin A involves multiple gene clusters in fungi, specifically in species like Aspergillus ustus. These clusters include genes responsible for various stages of terpenoid biosynthesis, such as C15, C20, C25, and C30 terpene synthases. The study of these gene clusters not only helps in understanding the complex biosynthetic pathways of sesterterpenes but also opens avenues for biotechnological production and genetic engineering for enhanced yield and novel derivatives of Ophiobolin A (Chai et al., 2016).
Moreover, the use of bifunctional terpene synthases (BTS) in Escherichia coli has demonstrated the possibility of engineered production of Ophiobolin A. This approach combines chain elongation and cyclization processes, leading to the synthesis of the characteristic tricyclic sesterterpene structure. Such synthetic biology methods highlight the potential for cost-effective and high-yield production of Ophiobolin A and related compounds (Yuan et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
(1'R,2S,3S,3'S,4'R,5R,7'S,8'E,11'R)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/b17-6-/t16-,18-,19-,21+,22+,23+,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYYLZRWWNBROW-BDZRSQQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@@H]4[C@H](C3)[C@](CC4=O)(C)O)/C=O)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017596 | |
| Record name | Ophiobolin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiobolin A | |
CAS RN |
4611-05-6 | |
| Record name | Ophiobolin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ophiobolin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ophiobolin a from helminthosporium sp. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)
